Cannabitriol

Catalog No.
S640693
CAS No.
11003-36-4
M.F
C21H30O4
M. Wt
346.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabitriol

CAS Number

11003-36-4

Product Name

Cannabitriol

IUPAC Name

6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3

InChI Key

ZLYNXDIDWUWASO-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Synonyms

cannabitriol

Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O

Description

The exact mass of the compound Cannabitriol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cannabitriol, often abbreviated as CBT, is a lesser-known cannabinoid found in the Cannabis sativa plant. It was first identified in 1966 by researchers Obata and Ishikawa, with its chemical structure elucidated later by Chan et al. in 1976. Cannabitriol is structurally similar to tetrahydrocannabinol, the primary psychoactive component of cannabis, but it is typically present in much lower concentrations within the plant. Recent interest in cannabitriol has emerged due to its potential therapeutic effects and unique properties compared to other cannabinoids.

Cannabitriol can undergo various chemical transformations, particularly under acidic conditions. For instance, it can be synthesized from cannabidiol through intramolecular cyclization reactions facilitated by acids. These reactions can lead to the formation of other cannabinoids, including tetrahydrocannabinol isomers. The reactivity of cannabitriol is influenced by factors such as temperature and pH, which can alter the pathways and products formed during these reactions .

While research on the biological activity of cannabitriol is still in its infancy, preliminary studies suggest it may possess anti-inflammatory and neuroprotective properties. It is believed that cannabitriol interacts with the endocannabinoid system, although its exact mechanisms of action remain unclear. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabitriol does not appear to produce significant psychoactive responses, making it a subject of interest for therapeutic applications without the associated high .

Cannabitriol can be synthesized through several methods:

  • Extraction from Cannabis: Cannabitriol can be isolated from cannabis plants using various extraction techniques such as supercritical CO2 extraction or solvent extraction.
  • Chemical Transformation: Cannabidiol can be converted into cannabitriol through acid-catalyzed reactions that promote cyclization and rearrangement of its molecular structure.
  • Biosynthesis: Understanding the biosynthetic pathways of cannabinoids may also provide insights into producing cannabitriol through biotechnological methods involving genetic engineering of cannabis plants .

Research on the interactions of cannabitriol with other cannabinoids and receptors in the endocannabinoid system is limited but ongoing. Studies suggest that it may modulate the effects of other cannabinoids like tetrahydrocannabinol and cannabidiol, potentially enhancing their therapeutic benefits while mitigating adverse effects. Further investigation into these interactions will be crucial for understanding the full pharmacological profile of cannabitriol .

Cannabitriol shares structural similarities with several other cannabinoids, which include:

Compound NameStructure SimilarityUnique Properties
TetrahydrocannabinolHighPsychoactive; widely studied for recreational use
CannabidiolModerateNon-psychoactive; known for therapeutic effects
CannabigerolModeratePrecursor to other cannabinoids; potential anti-inflammatory properties
CannabichromeneModerateAntibacterial and anti-inflammatory properties
Delta-8-TetrahydrocannabinolHighPsychoactive but less potent than Delta-9-THC

Cannabitriol's uniqueness lies in its low abundance in cannabis plants and its distinct biological activity profile compared to more prevalent cannabinoids like tetrahydrocannabinol and cannabidiol. Its non-psychoactive nature combined with potential therapeutic benefits makes it an intriguing candidate for further research within cannabinoid science .

Oxidative Transformation from Tetrahydrocannabinol Precursors

CBT is primarily derived from the oxidative degradation of THC. In both plant tissues and human metabolic systems, THC undergoes oxidation at the C9-C10 double bond, leading to the formation of epoxy intermediates that subsequently rearrange into CBT. Key studies highlight two primary routes:

  • Antibody-catalyzed oxidation: Catalytic antibodies generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂), using riboflavin and visible light. This process involves a Schenck ene reaction, where ¹O₂ reacts with THC to form a transient perepoxide intermediate (Figure 1). The intermediate undergoes epoxide ring opening and elimination, yielding CBT as the major product.
  • Non-enzymatic degradation: Storage of THC in alcoholic solutions (e.g., ethanol/propylene glycol) promotes spontaneous oxidation, producing CBT and solvent-adduct derivatives like cannabitriol monoethyl ether. This pathway is pH- and temperature-dependent, with prolonged storage accelerating CBT formation.

Enzymatic and Non-Enzymatic Synthesis Mechanisms

Enzymatic Pathways

Antibody-mediated catalysis represents the only confirmed enzymatic route for CBT synthesis. Antibodies such as TCF-26C12 and TCF-25G5 facilitate ¹O₂-dependent oxidation, achieving turnover rates (kcat) of 0.5–1.2 min⁻¹ and catalytic efficiencies (kcat/KM) up to 1.4 × 10⁴ M⁻¹s⁻¹. These antibodies enhance reaction specificity, favoring C9-C10 epoxidation over alternative oxidation sites.

Non-Enzymatic Pathways

Non-enzymatic CBT formation occurs via:

  • Solvent-assisted oxidation: Ethanol or propylene glycol act as nucleophiles, stabilizing transient epoxy-THC intermediates.
  • Photochemical reactions: Exposure to UV light accelerates THC oxidation, generating CBT and side products like cannabinol (CBN).

Table 1: Comparison of CBT Synthesis Mechanisms

MechanismConditionsKey IntermediatesYield (%)Reference
Antibody-catalyzedRiboflavin, visible lightPerepoxide, epoxy-THC60–75
Solvent-assistedEthanol, room temperatureCannabitriol ethers20–30
PhotochemicalUV light, aerobic conditionsCBN, epoxy-THC10–15

Role of Plant-Specific Cytochrome P450 Systems

While CYP450 enzymes are critical for cannabinoid biosynthesis (e.g., THCA synthase converting CBGA to THCA), no direct evidence links plant CYP450s to CBT production. Instead, CBT likely forms post-biosynthetically via:

  • Non-enzymatic oxidation: Reactive oxygen species in trichomes or during storage drive THC degradation.
  • Peroxidases: Plant peroxidases may oxidize THC, though this remains hypothetical.

In contrast, human CYP450 isoforms (e.g., CYP2D6, CYP3A4) metabolize CBT into polar derivatives, enhancing renal excretion. Notably, CBT’s hydroxylated structure reduces its blood-brain barrier permeability (ClogP = 4.4 vs. THC’s 7.2), limiting psychoactivity.

XLogP3

3.1

Dates

Modify: 2024-02-18

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